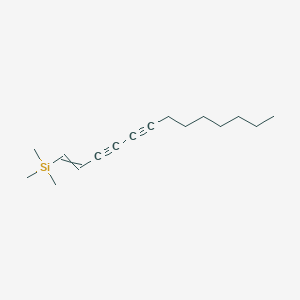![molecular formula C15H20O2S B12598394 [(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene CAS No. 649885-24-5](/img/structure/B12598394.png)
[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene is a chemical compound with the molecular formula C₁₅H₂₀O₂S. It belongs to a group of stereoisomers and is known for its unique structural features, which include a benzene ring, a methoxyethyl group, and a dimethylbutyne sulfinyl moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene typically involves multiple steps. One common method includes the reaction of a benzene derivative with a sulfinyl compound under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The methoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a sulfone derivative, while reduction may produce a simpler hydrocarbon .
Applications De Recherche Scientifique
[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group may play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved can include signal transduction, metabolic processes, and other cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene: Unique due to its specific stereochemistry and functional groups.
This compound: Similar in structure but may differ in stereochemistry or functional group placement.
Uniqueness
This compound stands out due to its unique combination of a benzene ring, methoxyethyl group, and dimethylbutyne sulfinyl moiety. This combination imparts specific chemical and biological properties that make it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
649885-24-5 |
|---|---|
Formule moléculaire |
C15H20O2S |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
[(1S)-2-(3,3-dimethylbut-1-ynylsulfinyl)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C15H20O2S/c1-15(2,3)10-11-18(16)12-14(17-4)13-8-6-5-7-9-13/h5-9,14H,12H2,1-4H3/t14-,18?/m1/s1 |
Clé InChI |
MIOPLJLDGINIBN-IKJXHCRLSA-N |
SMILES isomérique |
CC(C)(C)C#CS(=O)C[C@H](C1=CC=CC=C1)OC |
SMILES canonique |
CC(C)(C)C#CS(=O)CC(C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


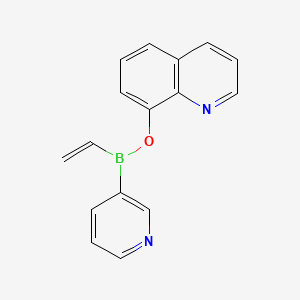
![N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12598322.png)
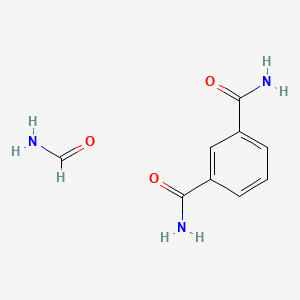
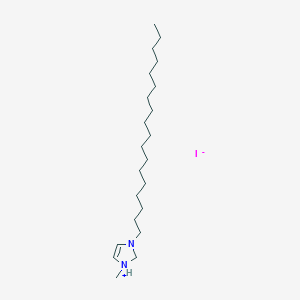
![2-{2-[(Oxiran-2-yl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12598338.png)
![3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B12598341.png)
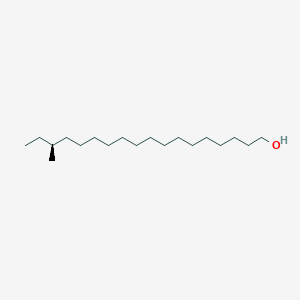
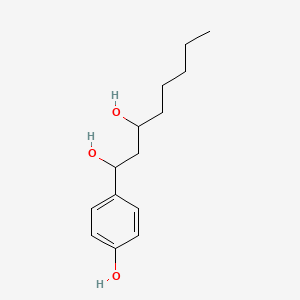
![Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-](/img/structure/B12598354.png)
![(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate](/img/structure/B12598371.png)
![5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B12598381.png)
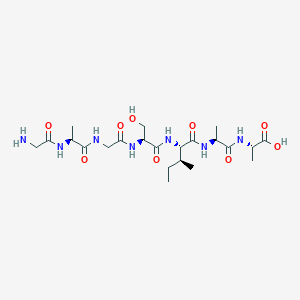
![4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12598415.png)
